Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
Description
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a methyl ester derivative featuring a prop-2-enoate backbone substituted with a 2,6,6-trimethylcyclohexene moiety.
Properties
CAS No. |
15356-72-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
methyl 3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Other CAS No. |
15356-72-6 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent: Excess methanol acts as both reactant and solvent, ensuring a molar ratio of 5:1 (MeOH:acid).
Mechanistic Insight:
Protonation of the carboxylic acid carbonyl enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate undergoes dehydration, driven by H₂SO₄’s affinity for water, shifting equilibrium toward ester formation.
Palladium-Catalyzed Carbonylation of Allylic Alcohols
Industrial-scale production often employs palladium-catalyzed carbonylation of allylic alcohols under high-pressure CO. This method, detailed in patent US4585594A, avoids stoichiometric acid use and enables continuous processing.
Catalytic System and Parameters
| Parameter | Specification |
|---|---|
| Catalyst | PdCl₂ with triarylphosphine ligands |
| Ligand:Pd Ratio | 3:1 to 10:1 |
| CO Pressure | 300–600 bar |
| Temperature | 90–110°C |
| Reaction Time | 1–24 hours |
| Yield | 80–92% (batch); >90% (continuous) |
Substrate Scope:
The allylic alcohol precursor, 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-en-1-ol, reacts with CO and methanol in the presence of PdCl₂ to form the target ester. The phosphine ligands (e.g., PPh₃) stabilize Pd(0) intermediates, preventing catalyst aggregation.
Reformatsky Reaction with β-Cyclocitral Derivatives
A less conventional route involves the Reformatsky reaction between β-cyclocitral (2,6,6-trimethylcyclohex-1-en-1-carbaldehyde) and methyl bromoacrylate. This method, adapted from WO2017203516A1, proceeds via zinc-mediated coupling.
Procedure and Outcomes
-
Reagents:
-
β-Cyclocitral (1 equiv), methyl bromoacrylate (1.2 equiv), Zn dust (2 equiv).
-
Solvent: Tetrahydrofuran (THF) or diethyl ether.
-
-
Conditions:
-
0°C to room temperature, 12–24 hours under N₂.
-
-
Workup:
-
Quench with NH₄Cl, extract with ethyl acetate, purify via column chromatography.
-
Limitations:
-
Requires anhydrous conditions and meticulous Zn activation.
-
Competing side reactions (e.g., aldol condensation) reduce efficiency compared to esterification.
Industrial Production and Scalability
Large-scale synthesis prioritizes continuous-flow reactors to enhance heat and mass transfer. Key adaptations include:
Flow Chemistry Protocol
-
Reactor Type: Tubular reactor with static mixers.
-
Residence Time: 30–60 minutes at 100°C.
-
Catalyst: Heterogeneous sulfonic acid resins (e.g., Amberlyst-15) for easy separation.
Advantages Over Batch Processing:
-
Reduced thermal degradation of the cyclohexenyl moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Purity |
|---|---|---|---|---|
| Fischer Esterification | 70–85 | Low | Moderate | >98% |
| Pd-Catalyzed Carbonylation | 80–92 | High | High | >99% |
| Reformatsky Reaction | 60–75 | Moderate | Low | 90–95% |
Key Considerations:
-
Fischer Esterification: Optimal for small-scale lab synthesis due to simplicity.
-
Carbonylation: Preferred industrially for throughput and purity, despite Pd costs.
-
Reformatsky Reaction: Reserved for specialized applications requiring α,β-unsaturated ester geometry.
Emerging Techniques and Catalytic Innovations
Recent advances focus on enzyme-mediated esterification and photoredox catalysis :
Biocatalytic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares the methyl prop-2-enoate core with several analogs but differs in the substituent attached to the α-carbon. Key comparisons include:
Compound 2 (Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate)
- Substituent: A dihydroxybenzofuran group linked to the prop-2-enoate.
Compound 5 (Methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate)
- Substituent : A benzodioxol ring system.
- Impact : The electron-withdrawing benzodioxol group may reduce electron density at the α-carbon, altering reactivity in nucleophilic additions compared to the target compound’s electron-rich cyclohexenyl substituent .
Compound 6 (Methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)-7-(tert-butyldimethylsilyloxy)-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate)
- Substituent : A tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group.
Methyl 3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate ()
- Substituent : A tetramethyl-4-oxopiperidinyl group.
- Impact: The piperidinone ring introduces a ketone and tertiary amine, enhancing polarity and hydrogen-bonding capacity relative to the target compound’s purely hydrocarbon substituent .
Physical and Spectroscopic Properties
Available data for analogs are summarized below:
*Calculated based on structural analysis.
Key Observations:
- Molecular Weight : The target compound has a lower molecular weight than Compounds 2, 5, and 6 due to its simpler substituent.
- Melting Points : Compounds 2 and 5 exhibit higher melting points (159–175°C) due to stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound’s likely lower melting point.
- Boiling Point: The piperidinone derivative’s high boiling point (322.3°C) suggests greater thermal stability, possibly due to its rigid, polar structure .
Biological Activity
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, commonly known as methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate, is an organic compound with the CAS number 15356-72-6. This compound exhibits a complex structure that includes a cyclohexene ring and an ester functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | Methyl 3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
| CAS Number | 15356-72-6 |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can influence enzyme activity through its ester group, which may undergo hydrolysis to release bioactive components that participate in metabolic pathways.
- Receptor Modulation : The cyclohexene structure may interact with specific receptors in biological systems, potentially modulating signaling pathways related to inflammation and cancer.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound has potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested :
- HCT116 (colon cancer)
- HePG2 (liver cancer)
- MCF7 (breast cancer)
The compound demonstrated significant cytotoxicity with IC50 values indicating effective doses for inhibiting cell growth:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 25.0 |
| HePG2 | 21.0 |
| MCF7 | 30.0 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
-
DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.
- Results : The compound showed a significant reduction in DPPH radical concentration at concentrations above 50 µg/mL.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds could inhibit malate dehydrogenase (MDH), suggesting potential for targeting metabolic pathways in cancer therapy .
- Cytotoxicity Evaluation : In a comparative study of various organic compounds against tumor cell lines, methyl 3-(2,6,6-trimethylcyclohexenyl) derivatives exhibited varying degrees of cytotoxicity and were identified as promising candidates for further pharmacological investigation .
Q & A
Q. What are the common synthetic routes for Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclization reactions using precursors like 6-methyl-5-hepten-2-one. A key step involves acid-catalyzed cyclization (e.g., boron trifluoride diethyl etherate) to form the cyclohexene moiety, followed by esterification with methyl acrylate derivatives. Optimization includes controlling reaction temperature (60–80°C) and catalyst stoichiometry (1:1.2 molar ratio of precursor to catalyst). Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification . For steric hindrance mitigation, slow addition of reactants under inert atmosphere improves yield .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- NMR : - and -NMR identify the cyclohexene ring (δ 5.2–5.8 ppm for vinyl protons) and ester carbonyl (δ 170–175 ppm). DEPT-135 distinguishes methyl groups (δ 1.0–1.5 ppm) .
- IR : Stretching vibrations at 1710–1740 cm confirm the ester C=O bond, while 1620–1660 cm indicates conjugated enone systems .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 234 [M+H]) and fragmentation patterns validate molecular weight and structural motifs .
Q. How to validate the purity and structural integrity using HPLC and mass spectrometry?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min. Purity >95% is confirmed by a single peak (retention time ~8–10 min) .
- High-Resolution MS (HRMS) : Compare experimental m/z with theoretical values (e.g., CHO: 220.1463) to rule out impurities .
Advanced Research Questions
Q. How can SHELXL be applied in refining the crystal structure of this compound, and what are common pitfalls in data interpretation?
Methodological Answer:
- Refinement Workflow : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically.
- Pitfalls : Overfitting due to high thermal motion in methyl groups (resolved via TLS parameterization) and twinning in crystals (addressed with HKLF5 format data). Validate using R (<0.05) and Flack parameter (for chirality) .
- Validation Tools : Check for outliers in bond lengths/angles using CIF validation via PLATON .
Q. How do computational methods like DFT aid in predicting the reactivity of this compound, and what parameters are critical?
Methodological Answer:
- DFT Setup : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
- Critical Parameters : Solvent effects (PCM model), Gibbs free energy (ΔG) for reaction feasibility, and Fukui indices for regioselectivity analysis .
- Validation : Compare computed IR/NMR spectra with experimental data to ensure accuracy .
Q. How should discrepancies between experimental and computational data on molecular geometry be resolved?
Methodological Answer:
- Root Cause Analysis : Check for basis set limitations (e.g., upgrade to cc-pVTZ) or solvent effects omitted in calculations.
- Experimental Cross-Validation : Use X-ray crystallography (SHELX-refined) to resolve bond-length discrepancies >0.02 Å. Adjust computational models to include crystal packing effects .
Q. What strategies are effective in resolving stereochemistry during synthesis, especially for the cyclohexene moiety?
Methodological Answer:
Q. In molecular docking studies, what are the best practices for assessing binding affinity of this compound with target proteins?
Methodological Answer:
- Docking Setup : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 Å).
- Scoring : Prioritize compounds with ΔG < −8 kcal/mol. Validate poses via MD simulations (AMBER) to assess stability.
- Case Study : For penicillin-binding proteins (e.g., PBP-2X), docking reveals hydrogen bonds with Ser310 and Lys614 residues .
Data Contradiction and Stability
Q. How to analyze reaction mechanisms involving this ester using kinetic and isotopic labeling studies?
Methodological Answer:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep under argon at −20°C in amber vials to prevent photooxidation of the cyclohexene ring.
- Handling : Use gloveboxes for air-sensitive reactions. Avoid aqueous environments (hydrolysis risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
